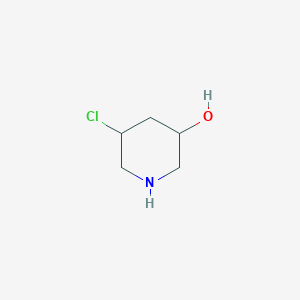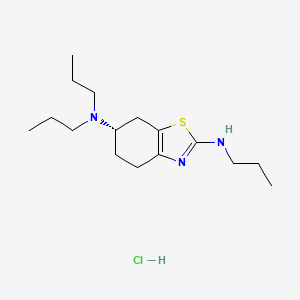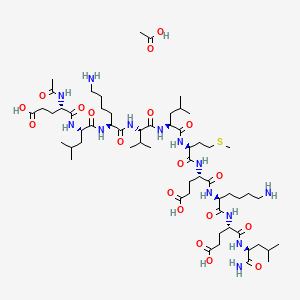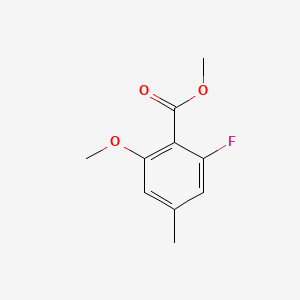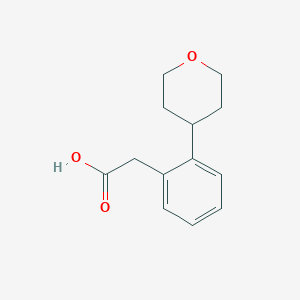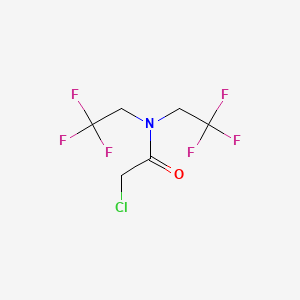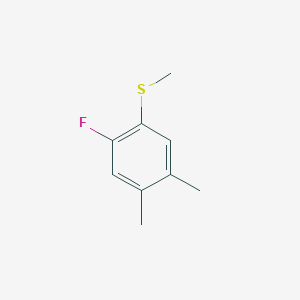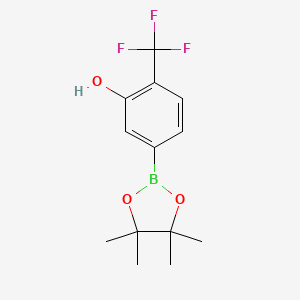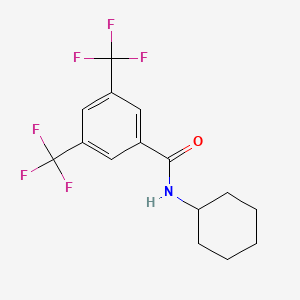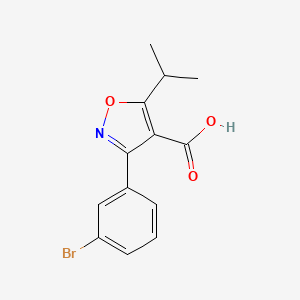
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,3-difluoro-4-carboxyphenylboronic acid.
Reduction: 6-Bromo-2,3-difluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the development of enzyme inhibitors and sensors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule.
類似化合物との比較
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks bromine and fluorine substituents.
4-Bromo-2,6-difluorophenylboronic acid: Similar structure but lacks the formyl group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Similar structure but contains an iodine atom instead of a formyl group.
Uniqueness
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This unique combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.
特性
分子式 |
C7H4BBrF2O3 |
|---|---|
分子量 |
264.82 g/mol |
IUPAC名 |
(6-bromo-2,3-difluoro-4-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BBrF2O3/c9-4-1-3(2-12)6(10)7(11)5(4)8(13)14/h1-2,13-14H |
InChIキー |
BCJWSKCRCLCZIS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C(=C1F)F)C=O)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


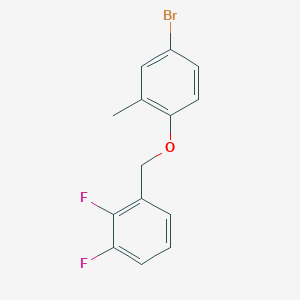

![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
